2-Oxopyrrolidin-3-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

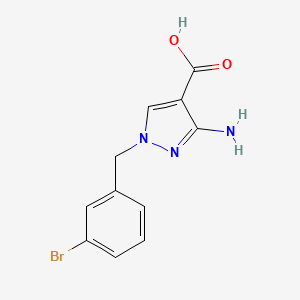

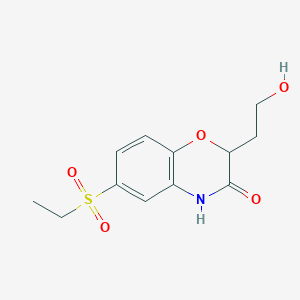

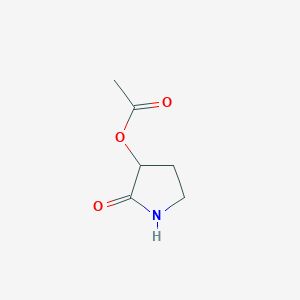

2-Oxopyrrolidin-3-yl acetate is a compound with the molecular formula C6H9NO3 . It is a solid at room temperature and has a molecular weight of 143.14 . The IUPAC name for this compound is 2-oxo-3-pyrrolidinyl acetate .

Synthesis Analysis

The synthesis of 2-Oxopyrrolidin-3-yl acetate derivatives generally involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .Molecular Structure Analysis

The molecular structure of 2-Oxopyrrolidin-3-yl acetate is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

One of the chemical reactions involving 2-Oxopyrrolidin-3-yl acetate is its use as a substrate in the enantioselective hydrolysis catalyzed by a lipase enzyme . This reaction results in the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .Physical And Chemical Properties Analysis

2-Oxopyrrolidin-3-yl acetate is a solid at room temperature . It has a boiling point of 304.7±35.0°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of γ-Lactam Derivatives

2-Oxopyrrolidin-3-yl acetate: is used in the synthesis of α,β-unsaturated γ-lactam derivatives . These compounds have potential biological activity and are synthesized through a stereoselective, multicomponent catalytic carbonylative approach . The process involves the catalytic assembly of homopropargylic amines, carbon monoxide, an alcohol, and oxygen, activated in sequence under a simple catalytic system.

Homogeneous Catalysis

The compound serves as a building block in homogeneous catalysis, particularly in oxidative carbonylation reactions. These reactions are crucial for the direct synthesis of carbonyl compounds using carbon monoxide, the simplest C-1 source .

Stereoselective Synthesis

2-Oxopyrrolidin-3-yl acetate: is involved in stereoselective synthesis processes. The stereoselectivity is essential for creating compounds with specific configurations, which can be significant in the development of pharmaceuticals .

Heterocyclic Chemistry

In heterocyclic chemistry, this compound is used to create heterocycles, which are rings containing at least one atom other than carbon. These structures are the backbone of many pharmaceuticals and are vital in drug discovery .

Palladium-Catalyzed Reactions

It is also used in palladium-catalyzed reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules .

Chemical Research and Development

As a chemical intermediate, 2-Oxopyrrolidin-3-yl acetate is available for purchase for use in scientific research, indicating its role in various research and development activities within the chemical industry .

Mécanisme D'action

Target of Action

It is known that the compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Mode of Action

It is known that the compound is part of the pyrrolidine class of compounds . Pyrrolidine compounds are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine compounds, to which 2-oxopyrrolidin-3-yl acetate belongs, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Safety and Hazards

The safety information available indicates that 2-Oxopyrrolidin-3-yl acetate has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

The pyrrolidine ring, a key feature of 2-Oxopyrrolidin-3-yl acetate, is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the research and development of this compound could involve exploring new synthetic strategies and designing new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

(2-oxopyrrolidin-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)10-5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUKOHCESPDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopyrrolidin-3-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)